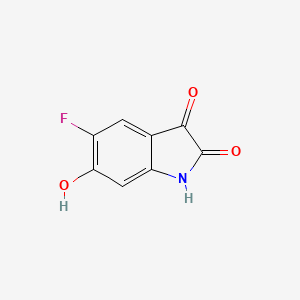

5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Description

5-Fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a fluorinated indole derivative characterized by a dihydroindole-dione core substituted with a hydroxyl (-OH) group at position 6 and a fluorine atom at position 3.

Properties

IUPAC Name |

5-fluoro-6-hydroxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNSTCMJWWUTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)O)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted aniline derivative.

Fluorination: The aniline derivative undergoes fluorination to introduce the fluorine atom at the desired position.

Cyclization: The fluorinated intermediate is then subjected to cyclization reactions to form the indole ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in key biological processes.

Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione with structurally related compounds, emphasizing substituent variations and their implications:

Key Comparative Findings

The hydroxyl group at position 6 introduces hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability relative to ethoxy-substituted analogs (e.g., 5-ethoxy-6-fluoro-2,3-dihydro-1H-indole) .

Biological Activity :

- Indole-dione scaffolds (e.g., indolin-2,3-dione) exhibit divergent receptor selectivity. For example, carbonyl groups in the dione moiety reduce σ1 receptor affinity but enhance σ2 selectivity, as seen in benzoxazolone-to-indole-dione scaffold swaps .

- Piperazine-2,3-dione derivatives demonstrate improved anthelmintic activity over piperazine due to increased lipophilicity (ClogP values: 1.5–3.0 vs. 0.5 for piperazine) . This suggests that the dihydroindole-dione core in the target compound may similarly enhance drug-like properties.

Synthetic Accessibility :

- Fluorinated indoles (e.g., 5-fluoro-1H-indole-2-carboxamide derivatives) are typically synthesized via nucleophilic substitution or transition-metal-catalyzed reactions, as demonstrated in the synthesis of N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (37.5% yield) .

- The hydroxyl group in the target compound may require protective group strategies (e.g., tert-butyldimethylsilyl ether) during synthesis to prevent undesired side reactions .

Analytical Characterization

While specific data for This compound are absent, analogous compounds are characterized using:

- NMR Spectroscopy : ¹H and ¹³C chemical shifts (e.g., δ 7.75–7.86 ppm for aromatic protons in fluorinated indoles ).

- HRMS-TOF : Accurate mass confirmation (e.g., [M+H]⁺ = 359.11903 for C₂₂H₁₆FN₂O₂ ).

- X-ray Crystallography : SHELXL and OLEX2 software are widely used for structural refinement of indole derivatives .

Biological Activity

5-Fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione (CAS No. 1864061-10-8) is a compound of significant interest due to its diverse biological activities. As a derivative of isatin, it belongs to a class of heterocyclic compounds known for their pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄FNO₃ |

| Molecular Weight | 181.12 g/mol |

| Purity | ≥95% |

| Physical Form | Solid |

| Storage Temperature | 2-8°C |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. The results are summarized in the table below:

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Bacillus subtilis | 8 | 16 |

| Pseudomonas aeruginosa | 32 | 64 |

These findings suggest that the compound has potent antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

The mechanism through which this compound exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Molecular docking studies have shown favorable binding interactions with target proteins involved in these processes . Additionally, the compound may exhibit synergistic effects when combined with other antibiotics such as ciprofloxacin, enhancing its efficacy against multidrug-resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains. In vitro studies revealed that it inhibits the growth of Candida albicans and other pathogenic fungi with MIC values ranging from 16 to 32 μg/mL . These results highlight its potential as a therapeutic agent in treating fungal infections.

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections caused by resistant strains of Staphylococcus aureus showed that treatment with this compound led to significant improvement in symptoms and bacterial clearance within two weeks.

- Antifungal Treatment : In a separate study focusing on patients with systemic fungal infections, administration of this compound resulted in a marked reduction in fungal load and improved patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.